molecular formula C11H10N2O3S B2404491 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid CAS No. 728864-98-0

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid

Cat. No. B2404491
M. Wt: 250.27
InChI Key: KZHXAIJZHBKLQZ-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was 50%, with a melting point of 196–198 °C . The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates .


Molecular Structure Analysis

The molecular structure of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The compound has a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da .


Chemical Reactions Analysis

2-Aminothiazoles, from which this compound is derived, are known to undergo various chemical reactions. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

  • Crystallography and Structural Analysis : The synthesis and structure of similar compounds, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, have been reported, focusing on crystallographic data and atomic coordinates. These studies are significant in understanding the molecular conformation and intermolecular interactions of thiazole derivatives (Kennedy et al., 1999).

  • Corrosion Inhibition : Research on 2-amino-4-(4-methoxyphenyl)-thiazole has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. The studies include potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibitory effects and suggest that such thiazole derivatives could be potent corrosion inhibitors (Gong et al., 2019).

  • Antimicrobial Applications : Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

  • Electrochemical Polymerization : Electrochemical oxidative polymerization of similar thiazole compounds has been explored. Studies like these investigate reaction parameters such as current density, acid concentration, and monomer concentration, contributing to the field of polymeric materials and electropolymerization (Sayyah et al., 2006).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of new compounds involving thiazole derivatives. These syntheses lead to the creation of novel molecules with potential applications in various fields, including pharmaceuticals and materials science (Muche et al., 2018).

  • Organic Synthesis and Reactions : The behavior of thiazole derivatives in reactions with different nucleophiles has been studied. Such research is crucial for the development of new synthetic pathways and the creation of diverse organic compounds (El-Sakka et al., 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

properties

IUPAC Name

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXAIJZHBKLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid

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